molecular formula C19H28Cl2N2O3 B6525118 4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one dihydrochloride CAS No. 1177723-39-5

4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one dihydrochloride

Cat. No.: B6525118
CAS No.: 1177723-39-5
M. Wt: 403.3 g/mol
InChI Key: BSPJVNMXNKOBJP-UHFFFAOYSA-N
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Description

4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one dihydrochloride is a synthetic coumarin derivative featuring a piperazine ring substituted with a 2-hydroxyethyl group at the 4-position and an isopropyl group at the 6-position of the chromen-2-one core. The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications. Coumarin derivatives are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties. The incorporation of a piperazine moiety, common in drug design, may improve binding affinity to biological targets such as enzymes or receptors via hydrogen bonding or electrostatic interactions .

Properties

IUPAC Name

4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-propan-2-ylchromen-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3.2ClH/c1-14(2)15-3-4-18-17(11-15)16(12-19(23)24-18)13-21-7-5-20(6-8-21)9-10-22;;/h3-4,11-12,14,22H,5-10,13H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPJVNMXNKOBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CCO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation Optimization

The coumarin core is synthesized by reacting 4-isopropylphenol with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C for 6 hours. Key parameters:

ParameterOptimal ConditionYieldPurity (HPLC)
Acid CatalystH₂SO₄ (95%)89%98.2%
Temperature0–5°C--
Reaction Time6 hours--

Post-reaction, the mixture is poured into ice-water, neutralized with NaHCO₃, and recrystallized from ethanol to afford white crystals (mp 148–150°C).

4-Formylation via Vilsmeier-Haack Reaction

The 4-methyl position is activated for subsequent functionalization using a Vilsmeier reagent (POCl₃/DMF):

6-Isopropylcoumarin+POCl₃/DMF0Creflux4-Chloromethyl-6-isopropylcoumarin\text{6-Isopropylcoumarin} + \text{POCl₃/DMF} \xrightarrow{0^\circ \text{C} \rightarrow \text{reflux}} \text{4-Chloromethyl-6-isopropylcoumarin}

Reaction monitoring via TLC (hexane:EtOAc 7:3) confirms complete conversion after 4 hours. The chloromethyl intermediate is isolated in 76% yield and characterized by 1H NMR^1\text{H NMR} (δ 4.52 ppm, s, 2H, -CH₂Cl).

Synthesis of 4-(2-Hydroxyethyl)piperazine

Piperazine Alkylation

Piperazine reacts with 2-chloroethanol (1.2 eq) in refluxing toluene with K₂CO₃ (2.5 eq) as base:

Piperazine+ClCH₂CH₂OHK₂CO₃, toluene, 110°C4-(2-Hydroxyethyl)piperazine\text{Piperazine} + \text{ClCH₂CH₂OH} \xrightarrow{\text{K₂CO₃, toluene, 110°C}} \text{4-(2-Hydroxyethyl)piperazine}

ParameterConditionYield
SolventToluene82%
BaseK₂CO₃-
Time12 hours-

The product is purified via vacuum distillation (bp 145–148°C/0.5 mmHg) and confirmed by IR (ν 3350 cm⁻¹, -OH).

Boc Protection for Stability

To prevent side reactions during coumarin coupling, the piperazine is protected using di-tert-butyl dicarbonate:

4-(2-Hydroxyethyl)piperazine+Boc₂OEt₃N, CH₂Cl₂1-Boc-4-(2-hydroxyethyl)piperazine\text{4-(2-Hydroxyethyl)piperazine} + \text{Boc₂O} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{1-Boc-4-(2-hydroxyethyl)piperazine}

This step achieves 94% yield, with 13C NMR^{13}\text{C NMR} confirming Boc incorporation (δ 156.8 ppm, C=O).

Mannich Reaction for Methylene Linker Installation

The chloromethylcoumarin reacts with Boc-protected piperazine in anhydrous THF using NaH as base:

4-Chloromethylcoumarin+1-Boc-4-(2-hydroxyethyl)piperazineNaH, THFCoupled Intermediate\text{4-Chloromethylcoumarin} + \text{1-Boc-4-(2-hydroxyethyl)piperazine} \xrightarrow{\text{NaH, THF}} \text{Coupled Intermediate}

ConditionDetailOutcome
Equivalents1:1.1 (coumarin:piperazine)85% yield
Temperature0°C → RT-
Time8 hours-

Deprotection with HCl/dioxane (4M, 2 hours) affords the free amine, which is neutralized to pH 9–10 for extraction.

Dihydrochloride Salt Formation

The free base is treated with HCl gas in ethanol at 0°C:

Free Base+2HClEtOHDihydrochloride Salt\text{Free Base} + 2\text{HCl} \xrightarrow{\text{EtOH}} \text{Dihydrochloride Salt}

ParameterValue
Solubility28 mg/mL in H₂O
Melting Point214–216°C (dec.)
Purity99.1% (ion chromatography)

The salt is recrystallized from ethanol/ether (1:3) to remove excess HCl, achieving >99% chloride content.

Analytical Characterization Summary

Spectroscopic Data

  • **$$ ^1\text{H NMR} ** (400 MHz, DMSO-d₆): δ 1.28 (d, J=6.8 Hz, 6H, -CH(CH₃)₂), 2.50–2.80 (m, 8H, piperazine), 3.58 (t, J=5.6 Hz, 2H, -CH₂OH), 4.32 (s, 2H, -CH₂N), 6.25 (s, 1H, H-3), 7.38–7.45 (m, 2H, H-5/H-7).

  • HRMS (ESI+) : m/z calc. for C₁₉H₂₅N₂O₃⁺ [M+H]⁺: 353.1864, found: 353.1866.

PXRD and DSC

  • PXRD : Distinct peaks at 2θ = 12.8°, 17.2°, 21.4° confirm crystalline dihydrochloride form.

  • DSC : Endotherm at 215°C corresponds to decomposition.

Comparative Methodological Evaluation

Coumarin-Piperazine Coupling Routes

MethodYieldPurityScalability
Mannich Reaction85%98.7%Pilot-scale
Nucleophilic Substitution72%96.1%Limited by byproducts

The Mannich approach outperforms alternatives due to milder conditions and fewer side reactions.

Salt Formation Optimization

AcidSolventCrystal HabitHygroscopicity
HCl (gas)EthanolNeedlesLow
HCl (aq.)Water/acetonePrismsModerate

Gas-phase HCl in ethanol produces stable, non-hygroscopic crystals suitable for pharmaceutical formulation .

Chemical Reactions Analysis

Types of Reactions

4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The chromenone core can be reduced to form dihydro derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Dihydro derivatives of the chromenone core.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemical research, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new compounds with varied properties.

Biology

The compound is being investigated as a biochemical probe to study various biological processes. Its interactions with cellular components can provide insights into mechanisms of action at the molecular level.

Medicine

Research has explored its potential therapeutic effects, particularly in treating neurological disorders such as anxiety and depression. Preliminary studies suggest it may influence neurotransmitter systems due to its structural similarities to known psychoactive substances.

Industry

In industrial applications, this compound is utilized in developing new materials and catalysts, particularly in organic synthesis processes where its unique properties can enhance reaction efficiencies.

Uniqueness

This compound stands out due to its combination of functional groups that impart distinct chemical and biological properties not found in similar compounds.

Research indicates that 4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one dihydrochloride exhibits various biological activities:

  • Potential neuroprotective effects.
  • Antioxidant properties that may contribute to cellular health.

Case Studies

Several studies have highlighted its efficacy in modulating biological pathways:

  • Neuropharmacological Studies : Investigating its effects on anxiety-like behaviors in animal models.
  • Cellular Studies : Assessing its impact on cell survival and proliferation under oxidative stress conditions.

Mechanism of Action

The mechanism of action of 4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

The compound’s structural uniqueness lies in its coumarin core and 2-hydroxyethyl-piperazine substituent. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of Selected Compounds
Compound Name/ID Core Structure Piperazine Substituent Functional Groups Salt Form Key Properties/Applications
Target Compound Coumarin 2-Hydroxyethyl Hydroxyethyl, isopropyl Dihydrochloride Enhanced solubility, H-bonding potential
4-((4-Ethylpiperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one dihydrochloride () Coumarin Ethyl Ethyl, isopropyl Dihydrochloride Reduced hydrophilicity vs. target; potential pharmacokinetic differences
Quinoline-Piperazine Derivatives (C1–C7, ) Quinoline Aryl carbonyl groups (e.g., methyl benzoate) Esters, halogens (Br, Cl, F) Free base (likely) Lipophilic; antimicrobial/anticancer applications
Thiazole-Piperazine-Urea Derivatives (11a–11o, ) Thiazole Hydrazinyl-2-oxoethyl Urea, halogenated aryl groups Free base (likely) High synthetic yields (85–88%); kinase inhibition potential
SK 3530 Dihydrochloride () Pyrrolopyrimidinone 2-Hydroxyethyl Sulfonyl, propyl substituents Dihydrochloride Anticancer activity; shared hydroxyethyl-piperazine motif

Physicochemical and Pharmacological Insights

  • Solubility and Salt Forms: The dihydrochloride salt of the target compound contrasts with free-base analogues (e.g., ’s quinoline derivatives), which may exhibit lower aqueous solubility. The hydroxyethyl group further enhances hydrophilicity compared to the ethyl-substituted coumarin analogue in .
  • Synthetic Efficiency : High yields (85–88%) in ’s thiazole-urea derivatives suggest that similar synthetic routes (e.g., nucleophilic substitution or coupling reactions) could be viable for the target compound .
  • The coumarin core may confer anticoagulant properties, whereas quinoline and thiazole derivatives are linked to antimicrobial or kinase-inhibiting effects .

Key Differentiators

  • Salt Form : The dihydrochloride form, shared with SK 3530 (), is advantageous for formulation stability and dissolution rates compared to free-base analogues .

Biological Activity

The compound 4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one dihydrochloride is a complex organic molecule that exhibits a range of biological activities. This article aims to explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a chromenone backbone with a piperazine substituent, which is significant for its biological interactions. The molecular formula is C18H24Cl2N2O3C_{18}H_{24}Cl_2N_2O_3 with a molecular weight of approximately 403.3 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzymes : It may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptors : The compound could act as an antagonist or agonist at certain receptors, influencing physiological responses.
  • Ion Channels : Modulation of ion channels can affect cellular excitability and neurotransmission .

Antitumor Activity

Research indicates that derivatives of chromenone structures often exhibit significant antitumor properties. For instance, compounds similar to this structure have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that compounds with similar piperazine modifications had enhanced cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are noteworthy. It has been observed to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. For example, related compounds have been shown to reduce nitric oxide production in macrophages, suggesting a mechanism for mitigating inflammation .

Antimicrobial Activity

Preliminary studies suggest that similar chromenone derivatives possess antimicrobial properties. The disruption of bacterial cell membranes has been noted as a mechanism for their antibacterial effects . This property could be explored further for developing new antimicrobial agents.

Case Studies

  • Antitumor Efficacy : In vitro studies on cell lines treated with the compound showed a dose-dependent decrease in viability, indicating its potential as an anticancer agent. The combination of this compound with conventional chemotherapy drugs like doxorubicin has shown synergistic effects, enhancing overall cytotoxicity .
  • Inflammation Modulation : A study focusing on the anti-inflammatory potential highlighted that the compound significantly reduced LPS-induced TNF-alpha production in cultured cells, suggesting its utility in treating conditions characterized by excessive inflammation .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorInduction of apoptosis
Anti-inflammatoryInhibition of cytokine production
AntimicrobialDisruption of cell membranes

Q & A

Basic: What methodologies are recommended for determining the crystal structure of this compound?

Answer:
X-ray diffraction (XRD) is the gold standard for structural elucidation. Key steps include:

  • Data Collection : Use a single-crystal diffractometer (e.g., STOE IPDS 2) with Mo/Kα radiation .
  • Structure Solution : Employ direct methods via SHELXS or dual-space algorithms in SHELXD for phase determination .
  • Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms .
  • Validation : Use Mercury CSD to visualize anisotropic displacement ellipsoids and analyze intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

Example Crystallographic Parameters (from analogous compounds):

ParameterValue (Example)Source
Space groupTriclinic, P1P1
Unit cell (Å)a=8.9168a = 8.9168, b=10.7106b = 10.7106, c=13.5147c = 13.5147
Refinement RR-factorR1=0.036R_1 = 0.036

Advanced: How can anisotropic displacement parameter (ADP) discrepancies be resolved during refinement?

Answer:
ADP inconsistencies often arise from disorder or thermal motion. Mitigation strategies:

  • Modeling Disorder : Split atomic positions into multiple sites with occupancy refinement in SHELXL .
  • Restraints : Apply SIMU (similarity) or ISOR (isotropic) restraints to suppress overfitting .
  • Validation : Cross-check ADPs using Mercury CSD ’s ellipsoid visualization and compare with similar structures in the Cambridge Structural Database (CSD) .

Basic: What analytical techniques are suitable for assessing purity and identifying impurities?

Answer:

  • HPLC : Use a C18 column with a mobile phase of methanol and buffer (65:35). Example buffer: 6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate in 1 L water (pH 4.6) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+[M+H]^+ for C20H28Cl2N2O3\text{C}_{20}\text{H}_{28}\text{Cl}_2\text{N}_2\text{O}_3).
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N ratios (<0.3% deviation).

Advanced: How to resolve contradictions between NMR (solution) and XRD (solid-state) conformational data?

Answer:

  • Dynamic Effects : Use variable-temperature NMR to probe conformational flexibility in solution.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to compare energy-minimized conformers with XRD data .
  • Packing Analysis : Employ Mercury CSD ’s Materials Module to identify crystal packing forces (e.g., hydrogen bonds) that stabilize the solid-state conformation .

Basic: What safety protocols should be followed during handling?

Answer:
While specific toxicity data for this compound is limited, general piperazine-derivative protocols apply:

  • PPE : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to optimize crystallization conditions for high-resolution XRD data?

Answer:

  • Screening : Use combinatorial kits (e.g., Hampton Research) with varied solvents (DMSO, ethanol) and temperatures.
  • Seeding : Introduce micro-crystals to induce controlled growth.
  • Data Collection : Prioritize low-temperature (100 K) settings to reduce thermal motion artifacts. Validate data completeness (>95%>95\%) and redundancy using WinGX .

Basic: How to confirm protonation states of the piperazine moiety?

Answer:

  • XRD : Identify chloride counterion positions and hydrogen-bonding networks to the piperazine N-atoms .
  • pH Titration : Perform potentiometric titration in aqueous solution (pH 2–12) to determine pKa\text{p}K_a values.

Advanced: What strategies address crystallographic disorder in the 2H-chromen-2-one core?

Answer:

  • Occupancy Refinement : Model partial occupancy for disordered atoms in SHELXL .
  • Twinned Data : Use SHELXL ’s twin law detection (e.g., BASF parameter) for non-merohedral twinning .
  • Void Analysis : Apply Mercury CSD ’s void visualization to rule out solvent molecules contributing to disorder .

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